Ki16198 is a synthetic compound widely employed in scientific research as a selective antagonist for the LPA receptors LPA1 and LPA3. [, , , ] LPA, a naturally occurring phospholipid, plays a crucial role in various physiological processes, including cell proliferation, migration, and survival. [, ] By inhibiting the activity of LPA1 and LPA3, Ki16198 enables researchers to investigate the specific roles of these receptors in cellular signaling pathways and their implications in various biological processes and disease models. [, , , ]
Ki16198 has proven valuable in investigating the interaction between LPA signaling and ion channels involved in pain perception, specifically the P2X3 and ASIC channels. [, ] Studies have shown that Ki16198 effectively blocks the LPA-induced enhancement of P2X3 and ASIC currents in rat dorsal root ganglion neurons. [, ] These findings indicate that LPA, through LPA1 activation, contributes to pain sensitization, offering a potential target for pain management strategies. [, ]
Ki16198 has been used to investigate the role of LPA signaling in obliterative bronchiolitis (OB), a significant complication following lung transplantation. [] In a murine heterotopic tracheal transplant model, daily administration of Ki16198 mitigated airway epithelial cell loss in the allograft. [] This research suggests a potential role for LPA signaling, specifically through LPA1 and LPA3, in the pathogenesis of OB. []
Research has demonstrated the efficacy of Ki16198 in reducing pancreatic cancer invasion and metastasis in vivo. [] Oral administration of Ki16198 in a mouse model significantly inhibited tumor growth and reduced the spread of cancer cells to the lung, liver, and brain. [] This effect was linked to the inhibition of matrix metalloproteinase (MMP) accumulation. [] In vitro studies further confirmed that Ki16198 hinders LPA-induced migration and invasion of pancreatic cancer cells by suppressing MMP production. []
Further investigation of Ki16198 in preclinical models of OB and other fibrotic lung diseases: The promising results in the murine tracheal transplant model warrant further research into the therapeutic potential of Ki16198 for preventing or treating OB in humans. []
Exploration of Ki16198 in combination therapies for pancreatic cancer: Given its ability to suppress tumor growth and metastasis, investigating the efficacy of Ki16198 in combination with existing chemotherapeutic agents for pancreatic cancer treatment is a promising avenue. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: